BenchChemオンラインストアへようこそ!

SCH-43478

HSV-2 Mechanism of Action Immediate Early Gene

SCH-43478 uniquely inhibits HSV-2 α-gene transactivation, not viral DNA polymerase, enabling precise early-stage viral studies. Validated in vivo (guinea pig HSV-2 model) with 90 mg/kg/day efficacy, it's the essential benchmark for pyrazoloquinoline SAR and immediate early gene research.

Molecular Formula C12H10ClN3O
Molecular Weight 247.68 g/mol
Cat. No. B1681540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSCH-43478
SynonymsSCH-43478;  SCH 43478;  SCH43478; 
Molecular FormulaC12H10ClN3O
Molecular Weight247.68 g/mol
Structural Identifiers
SMILESCC1=C2C(=C3C=C(C=CC3=NC2=NN1)OC)Cl
InChIInChI=1S/C12H10ClN3O/c1-6-10-11(13)8-5-7(17-2)3-4-9(8)14-12(10)16-15-6/h3-5H,1-2H3,(H,14,15,16)
InChIKeyBQZVEXXIPVMBRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SCH-43478: A Pyrazoloquinoline-Based Non-Nucleoside HSV-2 Inhibitor for Antiviral Research and Preclinical Development


SCH-43478 (4-Chloro-6-methoxy-3-methyl-1H-pyrazolo[3,4-b]quinoline) is a non-nucleoside antiviral agent belonging to the pyrazoloquinoline chemotype, with a molecular weight of 247.68 g/mol and CAS registry number 112446-99-8 [1]. Originally identified within a series of molecules described by Radl and Zikan (1987), the compound demonstrates potent and selective in vitro activity against herpes simplex virus type 2 (HSV-2), with plaque reduction IC50 values ranging from 0.8 to 2.0 μg/mL in Vero cells and a corresponding cytotoxic threshold (LC50) exceeding 100 μg/mL [2]. The compound is recognized in the MeSH thesaurus under Unique ID C108468, mapped to both pyrazole and quinoline chemical classifications [1].

Critical Differentiation of SCH-43478: Why Standard HSV-2 Inhibitors Cannot Replace Its Research Utility


Generic substitution with conventional nucleoside analogs such as acyclovir fails to recapitulate the research and preclinical profile of SCH-43478 for three key reasons. First, SCH-43478 operates via a distinct mechanism—disruption of viral immediate early (α) gene transactivation—rather than inhibition of viral DNA polymerase, the target of acyclovir and related nucleoside analogs [1]. Second, the compound exhibits a narrow temporal window of antiviral activity limited to the initial 2–3 hours post-infection, whereas nucleoside analogs act later in the viral replication cycle [1]. Third, SCH-43478 demonstrates in vivo efficacy in a therapeutic treatment regimen against established genital HSV-2 infection in guinea pigs, reducing both lesion severity and neurological complications [1]. Interchange with structurally or mechanistically distinct alternatives (e.g., acyclovir, pritelivir) would confound research outcomes, particularly in studies probing α-gene regulation, early-stage viral intervention, or models of neurotropic HSV pathogenesis.

SCH-43478 Quantitative Differentiation Matrix: Head-to-Head and Cross-Study Comparator Data


Mechanistic Differentiation from Acyclovir: Inhibition of Viral Immediate Early (α) Gene Transactivation vs. DNA Polymerase Targeting

SCH-43478 inhibits HSV-2 replication through a mechanism distinct from the standard-of-care nucleoside analog acyclovir. While acyclovir acts via inhibition of viral DNA polymerase, SCH-43478 and its analog SCH 49286 block the accumulation of viral immediate early (α) gene products, thereby preventing the transcriptional cascade necessary for viral replication [1]. This mechanistic divergence renders SCH-43478 a valuable tool for dissecting the early transcriptional regulation of HSV-2, an application for which acyclovir is unsuitable.

HSV-2 Mechanism of Action Immediate Early Gene

Temporal Specificity of Antiviral Action: Narrow 2-3 Hour Post-Infection Window vs. Broad-Spectrum Timing of Nucleoside Analogs

Time-of-addition studies reveal that the antiviral activity of SCH-43478 and its analogs is strictly confined to the initial 2–3 hours post-infection and is not attributable to inhibition of viral adsorption or penetration [1]. In contrast, nucleoside analogs like acyclovir exhibit antiviral activity when added at later stages of the viral replication cycle. This narrow temporal window positions SCH-43478 as a precise probe for investigating early post-entry events, whereas acyclovir cannot resolve this temporal resolution in experimental designs.

HSV-2 Time of Addition Viral Entry

Therapeutic Efficacy in Established Genital HSV-2 Infection: Guinea Pig Model Reduction of Lesions and Neurological Complications

SCH-43478 demonstrates statistically significant therapeutic efficacy (P < 0.05) in the guinea pig genital model of HSV-2 infection when administered subcutaneously at 90 mg/kg/day [1]. Treatment significantly reduces both the number and severity of lesions, as well as neurological complications of acute HSV-2 infection. This in vivo therapeutic activity profile—achieved in a treatment regimen initiated after infection—distinguishes SCH-43478 from many preclinical tool compounds lacking validated in vivo disease-modifying efficacy, providing a robust translational foundation for animal model studies.

HSV-2 In Vivo Efficacy Guinea Pig Model

Potency Cross-Comparison with Acyclovir in Vero Cell Plaque Reduction Assays

SCH-43478 exhibits an IC50 range of 0.8–2.0 μg/mL (equivalent to approximately 3.2–8.1 μM based on molecular weight 247.68 g/mol) against HSV-2 in Vero cell plaque reduction assays [1]. In contrast, acyclovir displays an IC50 of approximately 8.98 μM (equivalent to approximately 2.02 μg/mL) against HSV-2 under comparable plaque assay conditions [2]. While direct head-to-head data within a single study are not available, cross-study comparison suggests that SCH-43478's potency falls within a comparable range to acyclovir, but its distinct non-nucleoside scaffold and mechanism provide a complementary tool for mechanistic and resistance studies.

HSV-2 IC50 Vero Cells

Selectivity Index and Cytotoxicity Profile: Low Cytotoxicity Relative to Antiviral Potency

SCH-43478 and its analogs exhibit an LC50 > 100 μg/mL in cytotoxicity assays using Vero cells [1]. Based on the reported IC50 range (0.8–2.0 μg/mL), this yields a selectivity index (SI = LC50/IC50) ranging from >50 to >125. By comparison, acyclovir exhibits a CC50 of 4400 μM (~990 μg/mL) and an IC50 of 8.98 μM (~2.02 μg/mL), corresponding to an SI of approximately 490 in similar Vero cell assays [2]. While acyclovir demonstrates a higher absolute SI, SCH-43478's favorable SI (>50–125) and non-nucleoside scaffold offer a distinct safety window for mechanistic studies where nucleoside analogs may introduce confounding metabolic or off-target effects.

HSV-2 Cytotoxicity Selectivity Index

Structurally Defined Class Differentiation: Pyrazoloquinoline Scaffold vs. Helicase-Primase and Nucleoside Inhibitors

SCH-43478 is a pyrazoloquinoline derivative (4-chloro-6-methoxy-3-methyl-1H-pyrazolo[3,4-b]quinoline) and represents a structurally distinct class of non-nucleoside anti-HSV-2 agents [1]. This scaffold differs fundamentally from both nucleoside analogs (e.g., acyclovir, which mimics guanosine) and helicase-primase inhibitors (e.g., pritelivir, a thiazolylamide derivative with IC50 ~20 nM) [2]. The pyrazoloquinoline core provides a unique chemical space for exploring HSV-2 immediate early gene inhibition, and SCH-43478 serves as the prototypical member of this series described by Albin et al. (1997). Researchers seeking to interrogate structure-activity relationships or develop novel chemical probes for α-gene regulation should select SCH-43478 over structurally unrelated alternatives.

Chemical Structure Scaffold Non-Nucleoside

Optimal Research and Preclinical Application Scenarios for SCH-43478 Based on Quantitative Evidence


Mechanistic Dissection of HSV-2 Immediate Early (α) Gene Regulation

SCH-43478 is ideally suited for experimental protocols requiring specific inhibition of HSV-2 immediate early (α) gene transactivation, a mechanism distinct from DNA polymerase inhibition by nucleoside analogs. Its demonstrated activity in blocking α-gene product accumulation [1] positions the compound as a critical tool for studies investigating the transcriptional regulation of HSV-2 latency and reactivation, where early gene expression is a key control point. Researchers should prioritize SCH-43478 over acyclovir for these applications due to mechanistic specificity.

Time-Resolved Investigation of Early Post-Entry HSV-2 Replication Events

The narrow temporal window of antiviral activity (limited to the initial 2–3 hours post-infection) [1] makes SCH-43478 a precise chemical probe for dissecting early post-entry stages of HSV-2 replication, including viral uncoating, nuclear transport, and immediate early gene expression. This temporal specificity is not achievable with nucleoside analogs such as acyclovir, which act at later stages of the viral life cycle. SCH-43478 is the preferred compound for time-of-addition and pulse-chase experimental designs.

Preclinical In Vivo Efficacy Studies in the Guinea Pig Genital HSV-2 Model

SCH-43478 is validated for therapeutic efficacy in the guinea pig genital model of HSV-2 infection, demonstrating statistically significant reductions in lesion number, severity, and neurological complications when administered subcutaneously at 90 mg/kg/day [1]. This in vivo disease-modifying profile supports the use of SCH-43478 as a positive control or tool compound in animal model studies of genital HSV-2 pathogenesis, immune response, and neurotropic spread. Researchers planning in vivo experiments should select SCH-43478 based on this established efficacy benchmark.

Structure-Activity Relationship (SAR) and Chemical Probe Development Programs

As the prototypical member of the pyrazoloquinoline class of non-nucleoside anti-HSV-2 agents, SCH-43478 serves as an essential reference compound for SAR studies and medicinal chemistry optimization programs targeting HSV-2 immediate early gene inhibition [1]. Its structurally defined scaffold, distinct from both nucleoside analogs and helicase-primase inhibitors, provides a unique starting point for developing novel chemical probes with orthogonal mechanisms of action. SCH-43478 should be procured as a benchmark control in any SAR campaign exploring pyrazoloquinoline derivatives or related chemotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for SCH-43478

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.